
Pentadecanoic acid-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadecanoic acid-d2 is a deuterated form of pentadecanoic acid, an odd-chain saturated fatty acid with the molecular formula C15H30O2. The deuterium atoms replace two hydrogen atoms in the molecule, making it useful in various scientific studies, particularly in tracing and metabolic studies. Pentadecanoic acid itself is found in trace amounts in dairy fat, ruminant meat, and some fish and plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentadecanoic acid can be synthesized through the permanganate oxidation of 1-hexadecene (CH3(CH2)13CH=CH2) . The reaction involves the oxidation of the terminal alkene to form the carboxylic acid. For the deuterated form, deuterium-labeled reagents are used in the synthesis to incorporate deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of pentadecanoic acid-d2 typically involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The process may include multiple steps of purification and verification to ensure the correct isotopic labeling.
Analyse Chemischer Reaktionen
Types of Reactions
Pentadecanoic acid-d2 undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups.
Reduction: The carboxylic acid can be reduced to form alcohols.
Substitution: The hydrogen atoms in the molecule can be substituted with other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is used for reduction reactions.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or aldehydes, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Pentadecanoic acid-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
Biology: Helps in studying the role of odd-chain fatty acids in biological systems and their impact on health.
Industry: Used in the production of specialized chemicals and as a standard in analytical techniques.
Wirkmechanismus
Pentadecanoic acid-d2 exerts its effects through various molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Activates PPARα and PPARδ, which are involved in lipid metabolism and energy homeostasis.
AMP-Activated Protein Kinase (AMPK) Activation: Activates AMPK, which plays a role in cellular energy balance.
Histone Deacetylase (HDAC) Inhibition: Inhibits HDAC6, which is involved in gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Pentadecanoic acid-d2 can be compared with other odd-chain fatty acids such as heptadecanoic acid (C17:0) and eicosapentaenoic acid (EPA):
Heptadecanoic Acid (C170): Another odd-chain fatty acid with similar metabolic pathways but different chain length.
Eicosapentaenoic Acid (EPA): A polyunsaturated fatty acid with different structural and functional properties.
This compound is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and metabolic research.
Eigenschaften
Molekularformel |
C15H30O2 |
|---|---|
Molekulargewicht |
244.41 g/mol |
IUPAC-Name |
2,2-dideuteriopentadecanoic acid |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i14D2 |
InChI-Schlüssel |
WQEPLUUGTLDZJY-FNHLFAINSA-N |
Isomerische SMILES |
[2H]C([2H])(CCCCCCCCCCCCC)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



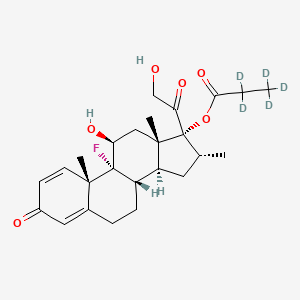
![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)
![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)

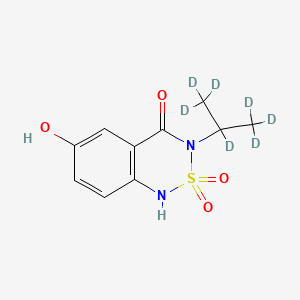
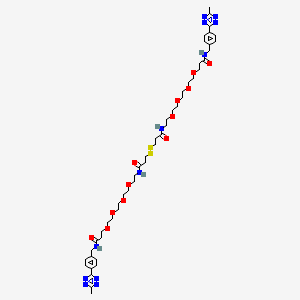
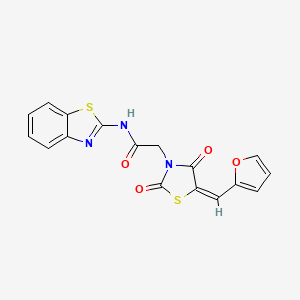

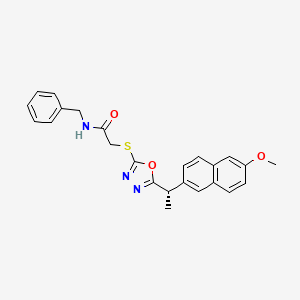

![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)


